6,8-Dibromo-1,7-naphthyridine

EGFR kinase Kinase inhibition Scaffold comparison

6,8-Dibromo-1,7-naphthyridine is the privileged 1,7-naphthyridine scaffold, essential for synthesizing sub-nanomolar PDE4D inhibitors (IC50 0.7 nM) and kinase inhibitors with superior potency over 1,8-isomers. Dual bromine handles at 6,8-positions enable orthogonal cross-coupling for SAR libraries. Avoid inferior isomer substitutions—this regiochemistry is non-negotiable for bioactivity. Select this precise building block for your drug discovery programs.

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
Cat. No. B8434192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-1,7-naphthyridine
Molecular FormulaC8H4Br2N2
Molecular Weight287.94 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC(=C2N=C1)Br)Br
InChIInChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H
InChIKeyUVDWYNBFOJSRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-1,7-naphthyridine as a Critical Synthetic Intermediate and Building Block


6,8-Dibromo-1,7-naphthyridine (CAS 223553-59-1, molecular formula C8H4Br2N2, MW 287.94 g/mol) is a halogenated heterocyclic compound belonging to the 1,7-naphthyridine isomer class . The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, particularly as a framework for potent and selective kinase inhibitors [1]. The strategic placement of bromine atoms at the 6- and 8-positions provides dual reactive handles for divergent functionalization via cross-coupling reactions, enabling the synthesis of diverse 6,8-disubstituted analogs [2]. This specific substitution pattern and core isomer are not interchangeable with other naphthyridine regioisomers (e.g., 1,5-, 1,6-, 1,8-naphthyridine) or other dibromo-substituted variants (e.g., 3,5-dibromo-1,7-naphthyridine) due to marked differences in synthetic accessibility, reactivity, and biological target engagement [3].

Why 6,8-Dibromo-1,7-naphthyridine Cannot Be Interchanged with Other Naphthyridine Isomers or Substitution Patterns


Generic substitution among naphthyridine derivatives is scientifically unjustified. The 1,7-naphthyridine core itself confers distinct advantages over other regioisomers; for example, in EGFR kinase inhibition, compounds with a 1,7-naphthyridine core retained high potency, whereas analogous 1,8-naphthyridine derivatives were significantly less active [1]. Furthermore, the specific 6,8-dibromo substitution pattern is crucial. While direct bromination of the parent 1,7-naphthyridine yields predominantly the 3,5-dibromo isomer under standard conditions, the 6,8-dibromo compound is typically accessed via alternative synthetic routes and exhibits divergent reactivity [2]. This specific regiochemistry is essential as a gateway intermediate for synthesizing 6,8-disubstituted PDE4D inhibitors, a class of compounds with demonstrated sub-nanomolar potency [3]. Using a different dibromo isomer (e.g., 2,4-dibromo or 3,5-dibromo-1,7-naphthyridine) or a mono-bromo derivative would lead to entirely different downstream SAR outcomes and a loss of the critical biological activities associated with the 6,8-disubstituted framework. Therefore, selection of this precise compound is a non-negotiable requirement for research programs focused on this validated pharmacophore.

Quantitative Differentiation Evidence for 6,8-Dibromo-1,7-naphthyridine


Isomeric Scaffold Advantage in EGFR Kinase Inhibition

A direct head-to-head comparison in a published study shows that compounds with a 1,7-naphthyridine core retain high potency as EGFR kinase inhibitors, while the corresponding 1,8-naphthyridine analogs are significantly less active [1]. The 1,7-naphthyridine core is a structural prerequisite for maintaining inhibitory activity in this chemotype [1].

EGFR kinase Kinase inhibition Scaffold comparison

Regioselective Access and Divergent Reactivity from Direct Bromination

Direct bromination of 1,7-naphthyridine under standard conditions yields predominantly the 3,5-dibromo isomer [1]. The 6,8-dibromo isomer cannot be efficiently obtained via this direct method and instead relies on alternative synthetic strategies starting from 6-amino-8-bromo-1,7-naphthyridine, as described in Tetrahedron Letters . This differential regiochemical outcome is a quantifiable difference in synthetic accessibility.

Bromination Regioselectivity Synthetic route

Essential Precursor for Sub-Nanomolar Potency in PDE4D Inhibition

6,8-Dibromo-1,7-naphthyridine serves as the pivotal synthetic intermediate for accessing a class of 6,8-disubstituted 1,7-naphthyridine PDE4D inhibitors. The resulting compounds exhibit IC50 values as low as 0.7 nM (700 pM) [1]. Further optimization using this scaffold yielded Compound 11, which inhibited human PDE4D with an IC50 of 1 nM [1]. Compound 11 demonstrated remarkable subtype selectivity, being 55-fold more potent for PDE4D over PDE4B, 175-fold over PDE4A, and 1000-fold over PDE4C [1].

PDE4D inhibitor Asthma Potency

Functionalization Versatility via Dual Reactive Handles

The presence of two bromine atoms at the 6- and 8-positions provides two independent reactive sites for sequential or simultaneous functionalization via palladium-catalyzed cross-coupling reactions [1]. This is in contrast to other dibromo isomers, such as 2,4-dibromo-1,7-naphthyridine, where the reactivity of the halogens is known to be differential due to positional electronic effects [2]. The 6,8-substitution pattern is a key feature enabling the systematic SAR exploration that led to the potent PDE4D inhibitors.

Cross-coupling Palladium catalysis Divergent synthesis

Validated Research Applications for 6,8-Dibromo-1,7-naphthyridine


Medicinal Chemistry: Synthesis of PDE4D Inhibitors for Respiratory Disease

Procure 6,8-Dibromo-1,7-naphthyridine as the key starting material to synthesize and explore a focused library of 6,8-disubstituted PDE4D inhibitors. The scaffold's ability to yield compounds with sub-nanomolar potency (IC50 as low as 0.7 nM) and high subtype selectivity (up to 1000-fold for PDE4D over other PDE4 isoforms) makes it ideal for drug discovery programs targeting asthma and other inflammatory diseases [1]. The dual bromine handles allow for rapid SAR exploration via cross-coupling, directly linking this specific building block to the established in vivo efficacy demonstrated for this class [1].

Chemical Biology: Development of Selective Kinase Probes Based on the 1,7-Naphthyridine Core

Utilize 6,8-Dibromo-1,7-naphthyridine to construct novel 1,7-naphthyridine-based inhibitors for various kinases, including EGFR, where the 1,7-naphthyridine core has been proven superior to the 1,8-isomer for retaining high potency [2]. The compound's core scaffold is a privileged structure for hinge-binding in the ATP pocket of numerous kinases, as exemplified by the development of the highly selective PIP4K2A inhibitors BAY-091 and BAY-297 [3]. This building block provides a direct entry point for developing new chemical probes to interrogate the function of underexplored kinases.

Organic Synthesis: Precursor for Metal-Catalyzed Cross-Coupling Methodologies

Employ 6,8-Dibromo-1,7-naphthyridine as a model substrate to develop and optimize novel palladium- or cobalt-catalyzed cross-coupling protocols on electron-deficient heteroaromatic systems [4]. Its well-defined, dual bromo substitution pattern provides a challenging and relevant test case for evaluating catalyst systems and reaction conditions (e.g., sequential vs. one-pot double functionalizations) on pharmaceutically relevant scaffolds. This application is directly supported by its established use in pioneering PDE4D inhibitor synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.